![molecular formula C21H20O6 B7735244 2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid](/img/structure/B7735244.png)
2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid
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Overview
Description
2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid typically involves a multicomponent reaction. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media . The structures of the obtained compound are confirmed using 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry .
Chemical Reactions Analysis
2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activity and is studied for its potential use in drug development.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound acts as a photosensitizer, absorbing light and transferring the energy to molecular oxygen, generating reactive oxygen species (ROS). These ROS can induce cellular damage, which is useful in photodynamic therapy for treating skin diseases .
Comparison with Similar Compounds
2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid is unique due to its specific substitution pattern and biological activity. Similar compounds include:
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound has a similar chromen-4-one core but differs in its substitution pattern.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds also contain methoxyphenyl groups and exhibit antioxidant and antimicrobial properties.
Properties
IUPAC Name |
2-[6-ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-13-5-10-17-16(11-13)18(22)20(26-12(2)21(23)24)19(27-17)14-6-8-15(25-3)9-7-14/h5-12H,4H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMKFNNWVARUPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C(C2=O)OC(C)C(=O)O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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